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Compound of Interest

Compound Name: 5-O-DMT-rU

Cat. No.: B1339848

5'-O-DMT-rU: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 5'-O-(4,4'-Dimethoxytrityl)uridine (5'-O-
DMT-rU), a crucial building block in the chemical synthesis of ribonucleic acid (RNA). Designed
for researchers, scientists, and professionals in drug development, this document details its
chemical structure, properties, and its pivotal role in solid-phase oligonucleotide synthesis.

Chemical Structure and Properties

5'-O-DMT-rU is a modified nucleoside where the 5'-hydroxyl group of uridine is protected by a
dimethoxytrityl (DMT) group. This acid-labile protecting group is essential for directing the
chemical reactions during the stepwise assembly of an RNA oligonucleotide.

Table 1: Chemical and Physical Properties of 5'-O-DMT-rU
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Property Value

Chemical Formula C30H30N208[1]

Molecular Weight 546.57 g/mol [1]

CAS Number 81246-79-9[1]

Appearance White to off-white solid

Solubility Highly soluble in Dimethyl Sulfoxide (DMSO)[1]
Storage Store at 4°C, protected from light[1]

Role in Solid-Phase RNA Synthesis

5'-O-DMT-rU, in its phosphoramidite form, is a fundamental reagent in the automated solid-
phase synthesis of RNA. The synthesis cycle involves four key steps that are repeated for each
nucleotide addition.
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Fig. 1: Solid-Phase RNA Synthesis Workflow
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Experimental Protocols

The following sections detail the standard methodologies for the key stages of RNA synthesis
involving 5'-O-DMT-rU phosphoramidite.

Solid-Phase Synthesis Cycle

The automated synthesis of RNA oligonucleotides is a cyclical process performed on a solid
support, typically controlled pore glass (CPG). Each cycle consists of four main chemical
reactions.

Table 2: Standard Protocol for a Single Synthesis Cycle
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Reagents and . .
Step . Purpose Typical Duration
Conditions

3% Trichloroacetic
Acid (TCA) or
1. Deblocking Dichloroacetic Acid
(Detritylation) (DCA) in
Dichloromethane
(DCM)[2][3]

Removal of the 5'-

DMT protecting group

to expose the 5'- 60-120 seconds
hydroxyl for the next

coupling step.[4]

Formation of a

phosphite triester
5'-O-DMT-rU

o linkage between the
phosphoramidite and

) ) incoming )
2. Coupling an activator (e.g., h H it q 2-10 minutes
osphoramidite an
Tetrazole or DCI) in PROSP

. the free 5'-hydroxyl of
Acetonitrile[5]

the growing

oligonucleotide chain.

Acetylation of

) ) unreacted 5'-hydroxyl
Acetic Anhydride and
groups to prevent the

3. Capping N-Methylimidazole 30-60 seconds

formation of deletion
(Cap A and Cap B)[3]
mutants (n-1

sequences).[4]

Conversion of the

] o unstable phosphite
o lodine solution in _
4. Oxidation o triester to a stable 30-60 seconds
THF/Water/Pyridine[3] ]
phosphotriester

linkage.[3]

The efficiency of each coupling step is crucial for the synthesis of long, high-quality RNA
molecules. A coupling efficiency of over 99% is typically desired.

Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support,
and all remaining protecting groups are removed.
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Table 3: Cleavage and Deprotection Protocol

Step Reagents and Conditions

Purpose

Concentrated Ammonium
Cleavage from Support & Base  Hydroxide and Methylamine
Deprotection (AMA) at 65°C for 10-15

minutes.[6]

Cleaves the oligonucleotide
from the CPG support and
removes the protecting groups
from the nucleobases and the

phosphate backbone.[6]

Triethylamine trihydrofluoride
(TEA-3HF) in N-methyl-2-
pyrrolidone (NMP) and TEA, or
Fluoride reagents like TBAF.[6]

2'-OH Silyl Group Deprotection

Removes the 2'-hydroxyl
protecting groups (e.g.,
TBDMS or TOM) from the

ribose sugars.

Purification

Purification of the synthesized oligonucleotide is essential to remove truncated sequences and

other impurities. The hydrophobic nature of the DMT group allows for a highly efficient

purification method known as "DMT-on" purification.
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Fig. 2: DMT-on Purification Workflow

In DMT-on purification, the crude deprotected oligonucleotide mixture, where the desired full-
length product still retains its 5-DMT group, is passed through a reverse-phase high-
performance liquid chromatography (HPLC) column. The hydrophobic DMT group causes the
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full-length oligonucleotide to be strongly retained on the column, while the more polar, shorter
failure sequences (which lack the DMT group) are washed away. The purified DMT-on
oligonucleotide is then eluted with a higher concentration of organic solvent. Finally, the DMT
group is removed by treatment with a mild acid.

Conclusion

5'-O-DMT-rU is an indispensable component in the chemical synthesis of RNA. Its properties
and the well-established protocols for its use in solid-phase synthesis enable the routine
production of high-purity RNA oligonucleotides for a wide range of research, diagnostic, and
therapeutic applications. Understanding the technical details of its application is crucial for any
scientist working in the field of nucleic acid chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. alfachemic.com [alfachemic.com]

2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified
Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

» 3. wenzhanglab.com [wenzhanglab.com]
e 4. sg.idtdna.com [sg.idtdna.com]

e 5. bocsci.com [bocsci.com]

e 6. glenresearch.com [glenresearch.com]

« To cite this document: BenchChem. [chemical structure and properties of 5'-O-DMT-rU].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1339848#chemical-structure-and-properties-of-5-o-
dmt-ru]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1339848?utm_src=pdf-body
https://www.benchchem.com/product/b1339848?utm_src=pdf-custom-synthesis
https://www.alfachemic.com/oligonucleotide-therapeutics/comprehensive-protocol-for-solid-phase-oligonucleotide-synthesis-workflow-modifications-and-analytical-strategies.html
https://www.biosearchtech.com/support/nac/standard-protocol-for-solid-phase-oligonucleotide-synthesis-using-unmodified-phosphoramidites
https://www.biosearchtech.com/support/nac/standard-protocol-for-solid-phase-oligonucleotide-synthesis-using-unmodified-phosphoramidites
https://www.wenzhanglab.com/solid-phase-synthesis-of-dna-rna
https://sg.idtdna.com/page/support-and-education/decoded-plus/oligo-synthesis-why-idt-leads-the-oligo-industry/
https://www.bocsci.com/resources/principles-of-phosphoramidite-reactions-in-dna-assembly.html
https://www.glenresearch.com/media/productattach/import/application_guides/Deprotection_Guide_20200110.pdf
https://www.benchchem.com/product/b1339848#chemical-structure-and-properties-of-5-o-dmt-ru
https://www.benchchem.com/product/b1339848#chemical-structure-and-properties-of-5-o-dmt-ru
https://www.benchchem.com/product/b1339848#chemical-structure-and-properties-of-5-o-dmt-ru
https://www.benchchem.com/product/b1339848#chemical-structure-and-properties-of-5-o-dmt-ru
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1339848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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